molecular formula C21H21N3O2S B11239361 3-methoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

3-methoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Cat. No.: B11239361
M. Wt: 379.5 g/mol
InChI Key: CNPMPEXVYCEATB-UHFFFAOYSA-N
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Description

3-METHOXY-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE is a complex organic compound that features a unique structure combining a methoxy group, a methylphenyl group, and an imidazo[2,1-b][1,3]thiazole moiety

Preparation Methods

The synthesis of 3-METHOXY-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be achieved through the cyclization of appropriate thioamide and imidazole derivatives. The methoxybenzamide moiety is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-METHOXY-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

3-METHOXY-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.

    Industry: It may be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole moiety is known to engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of biological targets. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 3-METHOXY-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

    5-(2-AMINO-5-METHYLTHIAZOL-4-YL)-1,3,4-OXADIAZOLE-2-THIOL: Known for its biological activities.

    N-(4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-METHYLPHENYL)AMINO)BENZAMIDE:

The uniqueness of 3-METHOXY-N-{[6-(4-METHYLPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

3-methoxy-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C21H21N3O2S/c1-14-6-8-15(9-7-14)19-18(24-10-11-27-21(24)23-19)13-22-20(25)16-4-3-5-17(12-16)26-2/h3-9,12H,10-11,13H2,1-2H3,(H,22,25)

InChI Key

CNPMPEXVYCEATB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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